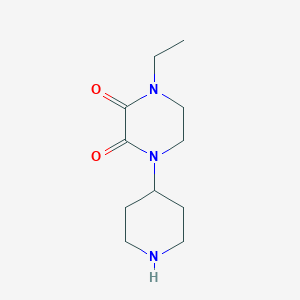
3-(4-Hydroxyphenyl)picolinic acid
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is also known as 3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)picolinic acid includes a pyridine ring attached to a carboxylic acid group and a phenyl ring with a hydroxyl group . The compound has a complexity of 249 and a topological polar surface area of 70.4Ų .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Hydroxyphenyl)picolinic acid are not available, related compounds such as pyridine carboxylic acids have been studied. For instance, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Hydroxyphenyl)picolinic acid include a molecular weight of 215.2 and a molecular formula of C12H9NO3 . It has a complexity of 249 and a topological polar surface area of 70.4Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
The compound has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . The complex fac- [Re (Pico) (CO) 3 (H 2 O)], where Pico is 2-picolinic acid, was found to be toxic to Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells . This suggests that the compound could be used in the development of new anticancer drugs.
Antimicrobial Applications
Derivatives of 3-(4-Hydroxyphenyl)picolinic acid have shown significant antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . In particular, hydrazones 14 – 16, containing heterocyclic substituents, demonstrated potent and broad-spectrum antimicrobial activity . This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris .
Synthesis of Picolinates
The compound can be used in the synthesis of picolinates through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . This process could be useful in the production of a wide range of picolinate derivatives for various applications.
Zukünftige Richtungen
Research into the antiviral abilities of picolinic acid, a related compound, has shown promising results. Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for research into 3-(4-Hydroxyphenyl)picolinic acid and related compounds.
Wirkmechanismus
Target of Action
The primary targets of 3-(4-Hydroxyphenyl)picolinic acid are zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(4-Hydroxyphenyl)picolinic acid interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The biosynthetic pathway of 3-(4-Hydroxyphenyl)picolinic acid involves the conversion of L-lysine to 3-(4-Hydroxyphenyl)picolinic acid. This process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan .
Result of Action
The molecular and cellular effects of 3-(4-Hydroxyphenyl)picolinic acid’s action include its antiviral properties. It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
Environmental factors such as pH, temperature, moisture content, and soil texture can influence the functional ability of 3-(4-Hydroxyphenyl)picolinic acid .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZJUFXDWLAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)









